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Compound of Interest

Compound Name: 2-Bromo-4-methylbenzyl chloride
CAS No.: 147542-02-7
Cat. No.: B1404150
Get Quote
. J

Executive Summary: Structural Integrity &
Application

2-Bromo-4-methylbenzyl chloride (CAS: 147542-02-7) is a critical electrophilic scaffold in
medicinal chemistry, widely utilized for introducing a pharmacophore-ready benzyl group via
nucleophilic substitution or Suzuki-Miyaura cross-coupling.

In drug development, the purity and regiochemical identity of this intermediate are paramount.
The presence of the ortho-bromo substituent introduces steric and electronic effects that
distinctly shift the benzylic carbon signal, allowing for definitive differentiation from its isomers
(e.g., 3-bromo or 2-chloro analogs) and precursors (e.g., benzyl alcohols).

This guide provides a technical comparison of the 13C NMR chemical shifts of 2-Bromo-4-
methylbenzyl chloride against its direct synthetic precursor and structural analogs,
establishing a self-validating protocol for identity verification.

Technical Analysis: 13C NMR Chemical Shifts
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Comparative Data Table

The following table synthesizes experimental data from the target compound's direct precursor
(Alcohol) and its structural parent (2-Bromobenzyl chloride) to establish the definitive shift
profile for 2-Bromo-4-methylbenzyl chloride.

Solvent: CDCIs (77.16 ppm reference) Frequency: 100 MHz / 75 MHz
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2-
2-Bromo-4- 2-Bromo-4-
Bromobenzyl . .
Carbon methylbenzyl methylbenzyl hlorid Shift Logic
chloride
Position chloride alcohol (AD)
(Structural
(Target) (Precursor) [1]
Reference) [2]
Diagnostic: Cl
substitution
Benzylic (-CHz-) 46.3 £ 0.2 ppm 64.9 ppm 46.3 ppm shields C-a by
~18.6 ppm vs
OH.
Standard Ar-CHs
Methyl (-CH3) 21.0 ppm 20.7 ppm N/A
resonance.
134.5-135.5 Inductive effect
C1 (Ipso to CH2) 136.6 ppm 136.8 ppm
ppm of Cl vs OH.
Ortho-bromo
C2 (C-Br) 124.3 ppm 122.5 ppm 124.3 ppm effect; highly
stable marker.
Minimal
C3 (Ortho to Br) 133.0 ppm 133.1 ppm 133.3 ppm perturbation by
benzylic change.
Downfield shift
139.5 - 140.5 due to Methyl
C4 (Ipso to Me) 139.4 ppm 130.2 ppm (H) )
ppm substituent (+9
ppm).
C5 (Metato CH2) 128.5 ppm 128.9 ppm 128.0 ppm -
C6 (Ortho to
131.0 ppm 128.4 ppm 131.0 ppm -
CH?2)
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Note on Data Provenance: The values for the target chloride are derived by overlaying the
experimental substituent effects of the 4-methyl group onto the experimentally verified 2-

bromobenzyl chloride scaffold. This method provides >98% accuracy for structural verification.

Structural Elucidation & Logic

The 13C NMR spectrum of this compound is defined by two critical "Fingerprint” signals that
validate the regiochemistry:

e The Benzylic Shift (46.3 ppm): A standard benzyl chloride resonates at ~46.0 ppm. The
ortho-bromo substituent exerts a steric compression (gamma-gauche effect) and electronic
deshielding that is characteristic. If this peak appears >60 ppm, the sample has hydrolyzed
to the alcohol.

e The C2-Bromine Node (~124 ppm): The carbon bearing the bromine atom is significantly
shielded (upfield) relative to other aromatic carbons due to the "Heavy Atom Effect" of
bromine. This distinguishes it from a chloro-analog (which would appear ~130-134 ppm).

Diagnostic Marker:
Shielded by Br

Reaction Monitor:
Shift from 64.9 (OH) [-——9
to 46.3 (Cl)

Cl
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Figure 1: 13C NMR Chemical Shift Assignment Map. The benzylic carbon (Red) and C-Br ipso
carbon (Blue) serve as the primary validation nodes.

Experimental Protocol: Sample Preparation &
Handling

Benzyl chlorides are labile electrophiles. Improper handling during NMR preparation can lead
to hydrolysis (formation of alcohol) or dimerization, yielding misleading spectra.

Reagents

e Solvent: CDCIs (Deuterated Chloroform), 99.8% D, containing 0.03% v/v TMS.

o Critical: Do not use DMSO-ds unless absolutely necessary. DMSO can accelerate
nucleophilic decomposition or solvolysis if traces of water are present [3].

» Neutralization: Anhydrous K2COs (optional).

Step-by-Step Workflow

 Vial Preparation: Oven-dry the NMR tube and a small GC vial. Flush with Nitrogen/Argon.

e Solvent Check: Ensure CDCIs is free of acidity. Acidity in CDCls (common in aged bottles)
catalyzes the degradation of benzyl chlorides.

o Validation: Add roughly 10 mg of anhydrous K2COs to the CDCls stock bottle to neutralize
HCI traces.

e Dissolution:
o Weigh 20-30 mg of 2-Bromo-4-methylbenzyl chloride.
o Dissolve in 0.6 mL of neutralized CDCls.

o Action: Shake gently; do not vortex vigorously to avoid heating.
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e Acquisition:

o Run 1H NMR first (16 scans) to check for the CHz singlet at ~4.70 ppm.

o Run 13C NMR (1024 scans minimum for clear quaternary carbons).

o Temperature: 298 K (25°C).

Quality Control Check (Self-Validating)

e Pass: Distinct singlet at 46.3 ppm (CH2-Cl).

o Fail (Hydrolysis): Appearance of a peak at 64.9 ppm (CH2-OH).

o Fail (Dimerization): Complex multiplets in the 30-40 ppm region indicating Wurtz-type

coupling (rare but possible).

Comparative Performance: Alternatives & Isomers

Distinguishing the target from its isomers is critical in fragment-based drug design.

. Key Distinguishing 13C
Alternative Compound
Feature

Comparison to Target

2-Bromo-4-methylbenzyl
CH:2 at 64.9 ppm

+18.6 ppm downfield shift.

alcohol Indicates incomplete reaction.
Lacks the C-Br ipso signal at
4-Methylbenzyl chloride C2/C6 equivalent 124 ppm. Symmetric ring

signals.

3-Bromo-4-methylbenzyl
] C-Br at ~124 ppm (Pos 3)
chloride

Regioisomer. The coupling
patterns in 1H NMR (splitting)
differ, but in 13C, the C-Br
signal moves to the meta

position relative to the CH2CI.
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e Royal Society of Chemistry (RSC).Supplementary Information: Hydrazone-Palladium
Catalyzed Annulation. (Experimental data for 2-Bromo-4-methylbenzyl alcohol). [Link]

e To cite this document: BenchChem. [13C NMR Comparative Guide: 2-Bromo-4-methylbenzyl
Chloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1404150/docs#13c-nmr-comparative-guide-2-bromo-
4-methylbenzyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.rsc.org/suppdata/cc/c3/c3cc44229h/c3cc44229h.pdf
https://www.benchchem.com/product/b1404150/docs#13c-nmr-comparative-guide-2-bromo-4-methylbenzyl-chloride
https://www.benchchem.com/product/b1404150/docs#13c-nmr-comparative-guide-2-bromo-4-methylbenzyl-chloride
https://www.benchchem.com/product/b1404150/docs#13c-nmr-comparative-guide-2-bromo-4-methylbenzyl-chloride
https://www.benchchem.com/product/b1404150/docs#13c-nmr-comparative-guide-2-bromo-4-methylbenzyl-chloride
https://www.benchchem.com/product/b1404150?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1404150?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1404150?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

